molecular formula C22H47N2O4P B12674495 Bis(2-aminoethyl) (Z)-octadec-9-enyl phosphate CAS No. 85508-19-6

Bis(2-aminoethyl) (Z)-octadec-9-enyl phosphate

Cat. No.: B12674495
CAS No.: 85508-19-6
M. Wt: 434.6 g/mol
InChI Key: COXVKGMTQARHPB-KTKRTIGZSA-N
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Description

Bis(2-aminoethyl) (Z)-octadec-9-enyl phosphate is a chemical compound that belongs to the class of organophosphates It is characterized by the presence of a phosphate group attached to a long-chain unsaturated fatty acid and two aminoethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-aminoethyl) (Z)-octadec-9-enyl phosphate typically involves the reaction of octadec-9-enyl phosphate with 2-aminoethyl groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete reaction and formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Bis(2-aminoethyl) (Z)-octadec-9-enyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and other reduced products.

    Substitution: The aminoethyl groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphates with higher oxidation states, while reduction may produce amines and other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, Bis(2-aminoethyl) (Z)-octadec-9-enyl phosphate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to act as a building block for more complex molecules.

Biology

In biological research, this compound is studied for its potential role in cell signaling and membrane dynamics. Its amphiphilic nature makes it a candidate for use in lipid-based drug delivery systems.

Medicine

In medicine, this compound is explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain metabolic disorders.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals, surfactants, and emulsifiers. Its ability to interact with both hydrophilic and hydrophobic substances makes it valuable in various applications.

Mechanism of Action

The mechanism of action of Bis(2-aminoethyl) (Z)-octadec-9-enyl phosphate involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific protein targets, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-aminoethyl)amine: A related compound with similar aminoethyl groups but lacking the long-chain fatty acid.

    Octadec-9-enyl phosphate: Similar in structure but without the aminoethyl groups.

Uniqueness

Bis(2-aminoethyl) (Z)-octadec-9-enyl phosphate is unique due to its combination of a long-chain unsaturated fatty acid and aminoethyl groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.

Properties

CAS No.

85508-19-6

Molecular Formula

C22H47N2O4P

Molecular Weight

434.6 g/mol

IUPAC Name

bis(2-aminoethyl) [(Z)-octadec-9-enyl] phosphate

InChI

InChI=1S/C22H47N2O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-29(25,27-21-18-23)28-22-19-24/h9-10H,2-8,11-24H2,1H3/b10-9-

InChI Key

COXVKGMTQARHPB-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOP(=O)(OCCN)OCCN

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOP(=O)(OCCN)OCCN

Origin of Product

United States

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